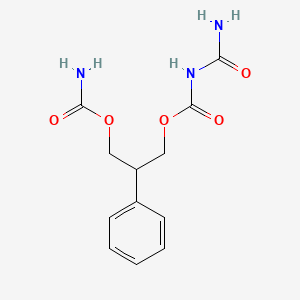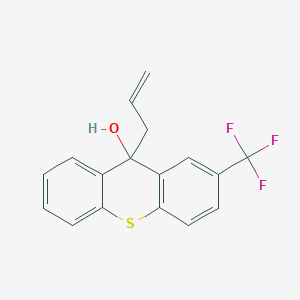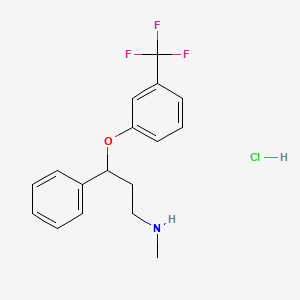
Phosphocreatine sodium salt hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphocreatine, also known as creatine phosphate, is widely known for its quickest form of regeneration using enzyme creatine kinase . It functions as a temporal energy buffer and is present in muscle tissues, playing a major role in maintaining energy homeostasis in muscle cells . It is primarily found endogenously in the skeletal muscles of vertebrates where it serves a critical role as a rapidly acting energy buffer for muscle cell actions like contractions via its ability to regenerate adenosine triphosphate (ATP) from adenosine diphosphate (ADP) .
Synthesis Analysis
Phosphocreatine disodium salt hydrate has been used to study nasopharyngeal carcinoma cells and induced temporary cardiac arrest. It also evaluates the effects of adenosine A (2A) receptor modulation in the nucleus accumbens on cocaine seeking in rats .Molecular Structure Analysis
The linear formula of Phosphocreatine sodium salt hexahydrate is C4H8N3O5PNa2 · x H2O . Its molecular weight on an anhydrous basis is 255.08 . The structure can be represented as O=C (CN ©C (NP ([O-]) ([O-])=O)=N)O .Chemical Reactions Analysis
Phosphocreatine, a high-energy phosphate reservoir in vertebrate and some invertebrate muscles, provides phosphate for ADP-ATP conversion . It maintains local adenosine triphosphate pools and stabilizes cellular membranes due to electrostatic interactions with phospholipids .Physical and Chemical Properties Analysis
This compound has a water solubility of 13.5 mg/mL . It has a physiological charge of -2, a hydrogen acceptor count of 7, a hydrogen donor count of 3, and a polar surface area of 139.61 Å2 . It has a refractivity of 50.93 m3·mol-1^ and a polarizability of 15.91 Å3 .Wissenschaftliche Forschungsanwendungen
Metabolic Studies : Phosphocreatine is crucial for studying the metabolic role of high-energy phosphate compounds due to its solubility as a sodium salt. It is often employed in in vitro studies for its ease of use and effectiveness in metabolic experiments (Ennor & Stocken, 1948).
Clinical Treatment of Myocardial Damage : Phosphocreatine sodium has shown significant effects in treating myocardial damage. It has been used in children with hand-foot-mouth disease complicated with myocardial damage, demonstrating improvement in myocardial enzyme levels (Wang Hong-xia, 2012). Additionally, it has been observed to protect the myocardium during cardiac valve replacement surgeries (Zhang Li-l, 2014).
Pediatric Cardiology : In pediatric cardiology, phosphocreatine sodium has been used to improve outcomes in children with myocarditis. It was found to be more effective than sodium fructose diphosphate in reducing serum cardiac troponin I and other cardiac markers with fewer adverse reactions (Duandan Han, 2020).
Liver Preservation : Phosphocreatine sodium has been used to protect rat livers during cold preservation, suggesting its potential for clinical application in preserving organs (Yu Xiaoy, 2014).
Neurochemical Studies : It's been used in neurochemical studies, particularly in investigating the role of phosphocreatine in maintaining cell viability under ischemic conditions. This research has implications for understanding brain diseases (Hackett et al., 2012).
Treatment of Heart Failure : Sodium phosphocreatine combined with aminophylline has been found effective in treating postpartum hypertensive heart failure, significantly improving curative efficacy and cardiac function with minimal adverse reactions (Sisi Wu & Qiu-ling Xu, 2015).
Cardiotoxicity Protection : Studies have demonstrated that phosphocreatine sodium can protect against adriamycin-induced cardiotoxicity in mice, suggesting its potential as a protective agent against certain types of chemotherapy-induced heart damage (Ji Zhao-ning, 2011).
Dermatology : It has been applied in dermatology for studying skin metabolism and could have clinical applications in cutaneous surgery and dermatology (A. Zemtsov, T. C. Ng, & M. Xue, 1989).
Arrhythmia Reduction in Acute Myocardial Infarction : Phosphocreatine (Neoton) has been trialed clinically and shown to significantly decrease ventricular arrhythmias in patients with acute myocardial infarction (Ruda MYa et al., 1988).
Wirkmechanismus
Target of Action
Phosphocreatine Sodium Salt Hexahydrate, also known as Creatine Phosphate Disodium Salt Hexahydrate, primarily targets the skeletal muscles of vertebrates . It plays a critical role as a rapidly acting energy buffer for muscle cell actions like contractions .
Mode of Action
The compound interacts with its targets by regenerating Adenosine Triphosphate (ATP) from Adenosine Diphosphate (ADP) . This is achieved by transferring a high-energy phosphate from itself to ADP, resulting in the formation of ATP and creatine .
Biochemical Pathways
The affected biochemical pathway involves the maintenance and recycling of ATP for muscular activity . This compound serves as a temporal and spatial buffer of bodily energy, playing a pivotal role in maintaining energy homeostasis .
Pharmacokinetics
This compound exhibits rapid elimination from the body . Most of the compound entering the systemic circulation is converted to creatine . This conversion is an important part of the compound’s pharmacokinetics, impacting its bioavailability.
Result of Action
The result of the compound’s action is the regeneration of ATP, the primary source of chemical energy that body muscles use to perform contractions . This process is essential for body tissues that have high, fluctuating energy requirements like muscle and brain tissues .
Action Environment
The action of this compound is influenced by the environment within the body. It is primarily found endogenously in the skeletal muscles of vertebrates . The compound’s action, efficacy, and stability can be influenced by factors such as the concentration of ATP and ADP, the presence of enzymes like creatine kinase, and the overall energy requirements of the body .
Biochemische Analyse
Biochemical Properties
Phosphocreatine Sodium Salt Hexahydrate plays a pivotal role in maintaining energy homeostasis in the body . It serves as a temporal and spatial buffer of energy, particularly in the skeletal muscles . It interacts with enzymes such as creatine kinase, which facilitates the transformation of creatine into phosphocreatine . This interaction is crucial for the regeneration of ATP from ADP, thereby providing a rapid energy source for muscle contractions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by acting as an energy buffer, thereby supporting muscle cell contractions . It also impacts cell signaling pathways and gene expression by maintaining ATP levels, which are critical for these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to donate its phosphate group to convert adenosine diphosphate (ADP) into adenosine triphosphate (ATP) . This process is an important component of all vertebrates’ bioenergetic systems .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound serves as a rapidly mobilizable reserve of high-energy phosphates . It maintains local ATP pools and stabilizes cellular membranes due to electrostatic interactions with phospholipids . Over time, it continues to play a critical role in maintaining energy homeostasis, thereby influencing long-term cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Supplementation with this compound has been shown to result in significant improvements in muscular strength, power, and endurance .
Metabolic Pathways
This compound is involved in the creatine kinase pathway . This pathway involves the enzyme creatine kinase, which facilitates the transformation of creatine into phosphocreatine . This process is crucial for the regeneration of ATP from ADP .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is primarily found in the skeletal muscles of vertebrates .
Subcellular Localization
The subcellular localization of this compound is primarily in the skeletal muscles of vertebrates . It serves as a rapidly mobilizable reserve of high-energy phosphates in these muscles, thereby supporting muscle cell contractions .
Eigenschaften
IUPAC Name |
sodium;2-[methyl-[(E)-N'-phosphonocarbamimidoyl]amino]acetate;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O5P.Na.6H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;;;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;6*1H2/q;+1;;;;;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXZXCJEYKNCHU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)[O-])C(=NP(=O)(O)O)N.O.O.O.O.O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)[O-])/C(=N/P(=O)(O)O)/N.O.O.O.O.O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H21N3NaO11P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)
![3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester](/img/structure/B602290.png)




![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)


